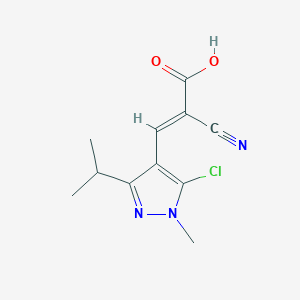
(E)-3-(5-chloro-1-methyl-3-propan-2-ylpyrazol-4-yl)-2-cyanoprop-2-enoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-3-(5-chloro-1-methyl-3-propan-2-ylpyrazol-4-yl)-2-cyanoprop-2-enoic acid, also known as CP-690,550, is a small molecule drug that has been developed as a treatment for autoimmune diseases such as rheumatoid arthritis and psoriasis. It belongs to a class of drugs known as Janus kinase inhibitors, which target the Janus kinase (JAK) pathway to reduce inflammation and immune responses.
Wirkmechanismus
(E)-3-(5-chloro-1-methyl-3-propan-2-ylpyrazol-4-yl)-2-cyanoprop-2-enoic acid targets the JAK pathway, which is involved in regulating immune responses and inflammation. Specifically, it inhibits the activity of JAK3, which is important for the function of T cells and natural killer cells. By blocking JAK3, this compound reduces the production of cytokines and other inflammatory mediators, leading to a decrease in inflammation and immune responses.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It reduces the production of cytokines such as interleukin-6 and interferon-gamma, which are involved in inflammation and immune responses. It also reduces the activation and proliferation of T cells and natural killer cells, which are important for immune function. In addition, this compound has been shown to reduce joint damage and improve symptoms in patients with rheumatoid arthritis.
Vorteile Und Einschränkungen Für Laborexperimente
(E)-3-(5-chloro-1-methyl-3-propan-2-ylpyrazol-4-yl)-2-cyanoprop-2-enoic acid has several advantages for lab experiments. It is a small molecule drug that can be easily synthesized and modified to optimize its properties. It has also been extensively studied in preclinical and clinical trials, providing a wealth of data on its pharmacokinetics, pharmacodynamics, and safety. However, this compound has some limitations for lab experiments. It is a potent inhibitor of JAK3, which may limit its specificity for certain cell types or signaling pathways. It may also have off-target effects that could complicate interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for research on (E)-3-(5-chloro-1-methyl-3-propan-2-ylpyrazol-4-yl)-2-cyanoprop-2-enoic acid. One area of focus is on optimizing its properties for use in specific autoimmune diseases. For example, modifying the structure of this compound may improve its efficacy in treating psoriasis or inflammatory bowel disease. Another area of focus is on understanding the long-term safety and efficacy of this compound. Finally, there is interest in developing combination therapies that target multiple pathways involved in autoimmune diseases, including the JAK pathway targeted by this compound.
Synthesemethoden
(E)-3-(5-chloro-1-methyl-3-propan-2-ylpyrazol-4-yl)-2-cyanoprop-2-enoic acid is synthesized using a multi-step process, starting with the reaction of 5-chloro-1-methyl-3-propan-2-ylpyrazole-4-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2-cyanoacetic acid to give the desired product, this compound. The synthesis method has been optimized to improve the yield and purity of the product.
Wissenschaftliche Forschungsanwendungen
(E)-3-(5-chloro-1-methyl-3-propan-2-ylpyrazol-4-yl)-2-cyanoprop-2-enoic acid has been extensively studied in preclinical and clinical trials for its potential use in treating autoimmune diseases. It has shown promising results in reducing inflammation and improving symptoms in patients with rheumatoid arthritis, psoriasis, and other autoimmune disorders. This compound has also been studied for its potential use in preventing transplant rejection and treating other inflammatory conditions such as inflammatory bowel disease.
Eigenschaften
IUPAC Name |
(E)-3-(5-chloro-1-methyl-3-propan-2-ylpyrazol-4-yl)-2-cyanoprop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN3O2/c1-6(2)9-8(10(12)15(3)14-9)4-7(5-13)11(16)17/h4,6H,1-3H3,(H,16,17)/b7-4+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBNGZMCSFTXRIF-QPJJXVBHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN(C(=C1C=C(C#N)C(=O)O)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=NN(C(=C1/C=C(\C#N)/C(=O)O)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

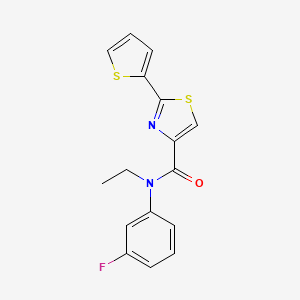
![6-(2-Methyl-1,3-thiazol-4-yl)-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-2-one](/img/structure/B7645820.png)
![(1S,2S)-N-[2-(3-chlorophenyl)ethyl]-2-methylcyclopropane-1-carboxamide](/img/structure/B7645833.png)
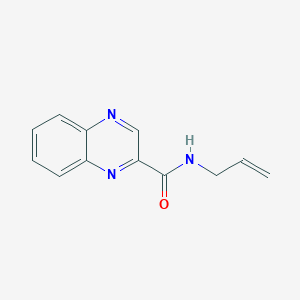
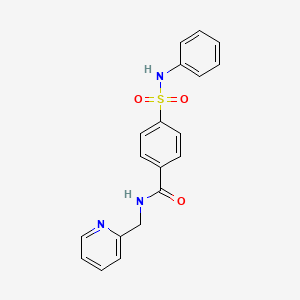
![Ethyl 2-amino-6-{[2-(tert-butylamino)-2-oxoethyl]sulfanyl}-5-cyanopyridine-3-carboxylate](/img/structure/B7645850.png)
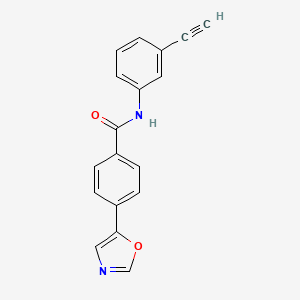
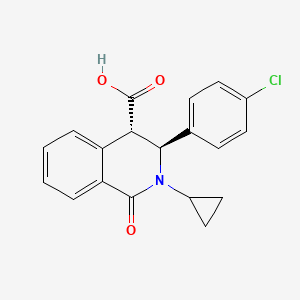
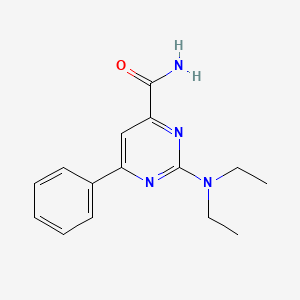
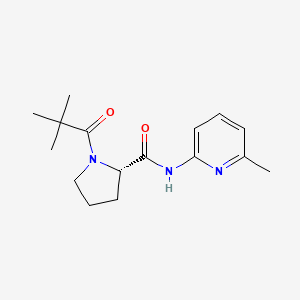
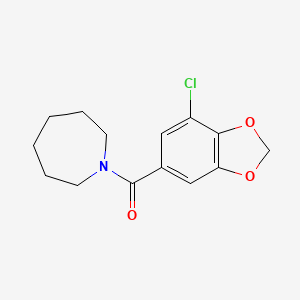
![2-(2-chloro-6-fluorophenyl)-N-[(4-phenyl-1,2,4-triazol-3-yl)methyl]acetamide](/img/structure/B7645911.png)
![2-(2-methoxyphenyl)-N-[(4-phenyl-1,2,4-triazol-3-yl)methyl]acetamide](/img/structure/B7645913.png)
![5-[(3,5-Dimethylphenyl)sulfamoyl]-2-methoxybenzoic acid](/img/structure/B7645922.png)